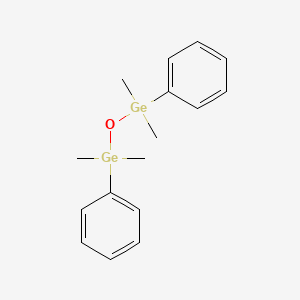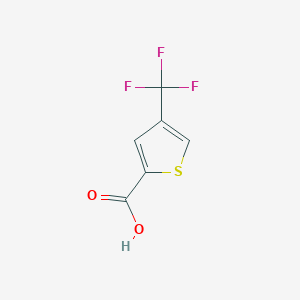
Silane, (2,4,6-trimethylphenyl)-
Overview
Description
Silane, (2,4,6-trimethylphenyl)-: is an organosilicon compound with the molecular formula C9H14Si (Trimethylsilyl)benzene or Phenyltrimethylsilane . This compound is characterized by a silicon atom bonded to a phenyl group and three methyl groups. It is a colorless liquid with a boiling point of approximately 168-170°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Silane, (2,4,6-trimethylphenyl)- involves the reaction of with . The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Hydrosilylation: Another method involves the hydrosilylation of with in the presence of a platinum catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of Silane, (2,4,6-trimethylphenyl)- often involves large-scale Grignard reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, (2,4,6-trimethylphenyl)- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include and .
Reduction: Reduction reactions can convert Silane, (2,4,6-trimethylphenyl)- to simpler silanes. is a common reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups. using or is a typical example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux conditions.
Substitution: Chlorine or bromine, UV light or heat.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry: Silane, (2,4,6-trimethylphenyl)- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems.
Medicine: Silane, (2,4,6-trimethylphenyl)- is investigated for its role in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved stability and efficacy.
Industry: In the industrial sector, this compound is used as a coupling agent to improve the adhesion of coatings and sealants. It is also utilized in the production of high-performance materials such as silicones and resins.
Mechanism of Action
The mechanism of action of Silane, (2,4,6-trimethylphenyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of stable silicon-carbon or silicon-oxygen bonds. These interactions are crucial in applications such as surface modification and catalysis.
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): Unlike Silane, (2,4,6-trimethylphenyl)-, Phenylsilane has three hydrogen atoms bonded to the silicon atom instead of methyl groups.
Trimethylsilane (C3H9Si): This compound has three methyl groups bonded to the silicon atom but lacks the phenyl group.
Triphenylsilane (C18H16Si): This compound has three phenyl groups bonded to the silicon atom, making it bulkier compared to Silane, (2,4,6-trimethylphenyl)-.
Uniqueness: Silane, (2,4,6-trimethylphenyl)- is unique due to its specific combination of a phenyl group and three methyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
InChI |
InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXPOJMQRBBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40767120 | |
| Record name | (2,4,6-Trimethylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-34-9 | |
| Record name | (2,4,6-Trimethylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)












